molecular formula C20H19N3O2 B2554163 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide CAS No. 2079895-62-6

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No. B2554163
CAS RN: 2079895-62-6
M. Wt: 333.391
InChI Key: RPBMXJHQYJLPDN-UHFFFAOYSA-N
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Description

The compound “3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide” is also known as TP-472 . It is a BRD9 inhibitor with a molecular formula of C20H19N3O2 and a molecular weight of 333.4 . It is a solid substance that is soluble in DMSO .


Molecular Structure Analysis

The molecular structure of TP-472 is based on a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further modified with acetyl, cyclopropyl, and methylbenzamide groups .


Physical And Chemical Properties Analysis

TP-472 is a solid substance with a molecular weight of 333.4 . It is soluble in DMSO . The compound has a density of 1.31±0.1 g/cm3 .

Scientific Research Applications

properties

IUPAC Name

3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBMXJHQYJLPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
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3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
Reactant of Route 3
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3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
Reactant of Route 4
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
Reactant of Route 5
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide
Reactant of Route 6
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

Q & A

Q1: What is the primary mechanism of action of TP-472?

A1: TP-472 acts as a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. [, , ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, influencing gene expression. By inhibiting BRD7/9, TP-472 disrupts their function in regulating gene transcription. [, ]

Q2: What are the downstream effects of TP-472 treatment on cancer cells?

A2: Research suggests that TP-472 impacts cancer cells in several ways:

  • Downregulation of ECM Genes: TP-472 treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), including integrins, collagens, and fibronectins. [] This disruption of the ECM can inhibit cancer cell growth and proliferation.
  • Induction of Apoptosis: TP-472 treatment can upregulate pro-apoptotic genes, leading to programmed cell death in cancer cells. [, ]
  • Cell Cycle Arrest: Studies have shown that TP-472 can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer. []

Q3: Beyond cancer, what other diseases has BRD9 been implicated in, and could TP-472 be a potential therapeutic avenue?

A3: Research indicates that BRD9 is aberrantly overexpressed in uterine leiomyosarcoma (uLMS). [] Inhibiting BRD9 with TP-472 suppressed uLMS cell proliferation and induced apoptosis in cell lines. [] These findings suggest that BRD9 inhibitors like TP-472 could be a potential therapeutic strategy for treating uLMS.

Q4: Have any off-target effects been observed with TP-472?

A4: Interestingly, TP-472 has been shown to potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. [] This potentiation is attributed to TP-472's off-target inhibition of the efflux transporter ABCG2, leading to increased intracellular accumulation of TAK-243. [] This off-target effect highlights the importance of considering potential unintended interactions when developing and researching epigenetic probes like TP-472.

Q5: What are the potential implications of TP-472's off-target ABCG2 inhibition?

A5: The ability of TP-472 to inhibit ABCG2 could be further explored for developing cell-based assays to screen for ABCG2 inhibitory activity in other compounds. [] This finding highlights the potential for discovering new applications for existing drugs or drug candidates based on their off-target effects.

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